1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene
Overview
Description
1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene, also known as IBMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBMS is a sulfonamide-based compound that has been synthesized and studied for its various biological and pharmacological activities.
Scientific Research Applications
Synthesis and Chemical Reactions
1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene has been utilized in various chemical syntheses and reactions. For instance, it is involved in the base-induced cyclization of active methylene isocyanides with xanthate esters. This method efficiently synthesizes 5-alkoxy-4-(tosyl/ethoxycarbonyl)-1,3-thiazoles and ethyl 5-alkoxythiazol-4-ylcarboxylates (Rajeev et al., 2017). Additionally, it's used in the synthesis of binuclear μ-vinylidene complexes (Chudin et al., 2020).
Catalysis
In catalysis, 1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene is involved in processes like hydrocracking of polycyclic aromatic compounds (Miki & Sugimoto, 1995). It also plays a role in the catalytic decarboxylative radical sulfonylation, contributing to the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals (He et al., 2020).
Material Science
This compound finds application in material science, particularly in the synthesis and characterization of various materials. For example, it is used in the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines (Kondratenko et al., 1999).
Pharmaceutical Research
In pharmaceutical research, the compound contributes to the discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists (Naganawa et al., 2006). It's also used in the synthesis of functionalized sulfonamides via multicomponent reactions (Alizadeh et al., 2007).
Gelation and Organic Chemistry
Furthermore, it is involved in the synthesis and gelation ability of 1-(perfluoroalkylethylthio)-4-alkoxybenzene derivatives, acting as rod-shaped organic gelators without a hydrogen-bonding group (Ohashi et al., 2018).
Safety And Hazards
Isocyanates are known to have several health risks. They can cause irritation of the skin and mucous membranes, chest tightness, and difficulty breathing. More severe health effects include asthma and other lung problems2. Therefore, it’s crucial to handle these compounds with care and use appropriate safety measures.
Future Directions
The use of isocyanates in industry is expected to continue due to their versatile properties. However, due to the health risks associated with exposure to isocyanates, research is being conducted to develop safer alternatives4.
Please note that this is a general analysis based on the components of the compound you mentioned. The actual properties and uses of “1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene” could vary significantly depending on its exact structure and the way these components are arranged.
properties
IUPAC Name |
1-(1-isocyanobutylsulfonyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h6-9,12H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDHYMVPXWAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596891 | |
Record name | 1-(1-Isocyanobutane-1-sulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene | |
CAS RN |
58379-82-1 | |
Record name | 1-[(1-Isocyanobutyl)sulfonyl]-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58379-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Isocyanobutane-1-sulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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